1-Oxo Colterol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

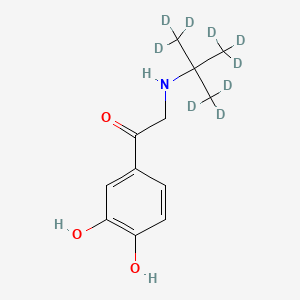

1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

RNGOPMBKNLMANA-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of 1-Oxo Colterol-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol, which itself is a derivative of the known β2-adrenergic receptor agonist, Colterol. Given the limited publicly available data on this specific isotopically labeled compound, this document synthesizes information on its constituent parts: the "1-Oxo Colterol" structure and the "d9" isotopic labeling. The guide covers the chemical structure, physicochemical properties, and the presumed biological context of its parent compounds. A representative experimental protocol for a receptor binding assay is provided to illustrate a potential application in research. Furthermore, this guide details the canonical β2-adrenergic signaling pathway, the presumed mechanism of action, through a descriptive summary and a mandatory Graphviz visualization. This document is intended to serve as a foundational resource for professionals in pharmacology and medicinal chemistry.

Chemical Structure and Properties

1-Oxo Colterol is a derivative of Colterol, a β-adrenergic agonist.[1] The "-d9" suffix in this compound indicates that nine hydrogen atoms on the N-tert-butyl group have been replaced by deuterium (B1214612) atoms. This isotopic labeling is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the molecule or alter its metabolic profile.

The chemical identity of 1-Oxo Colterol is 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone. The key structural difference from Colterol is the oxidation of the secondary alcohol on the ethylamino chain to a ketone.

Below is a table summarizing the key chemical properties of 1-Oxo Colterol and its deuterated analog, with data for the parent compound Colterol provided for context.

| Property | 1-Oxo Colterol | This compound | Colterol |

| IUPAC Name | 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone[2] | 2-([1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino)-1-(3,4-dihydroxyphenyl)ethanone | 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol[3] |

| Synonyms | 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone | N/A | N-tert-Butylarterenol; N-tert-Butylnoradrenaline |

| Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₈D₉NO₃ | C₁₂H₁₉NO₃ |

| Molecular Weight | 223.27 g/mol | 232.33 g/mol | 225.28 g/mol |

| SMILES | CC(C)(C)NCC(=O)c1ccc(O)c(O)c1 | C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NCC(=O)c1ccc(O)c(O)c1 | CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |

| CAS Number | 105644-17-5 | N/A | 18866-78-9 |

| Physical Form | Neat Solid | Solid | Solid |

| Stability Note | Air Sensitive | N/A | N/A |

Presumed Mechanism of Action: The β2-Adrenergic Signaling Pathway

As a derivative of Colterol, a known β2-adrenoreceptor agonist, this compound is presumed to exert its biological effects through interaction with the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily. The activation of β2-AR initiates a cascade of intracellular signaling events.

The canonical pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response. In smooth muscle cells, for instance, this results in muscle relaxation, which is the basis for the bronchodilatory effects of β2-AR agonists.

In addition to the primary Gs coupling, the β2-AR can also couple to an inhibitory G protein (Gi). This can lead to alternative signaling outcomes, including the activation of the mitogen-activated protein kinase (MAPK) pathway, and can serve as a mechanism for signal modulation or desensitization.

The following diagram illustrates the canonical Gs-mediated β2-adrenergic signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Oxo Colterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol. 1-Oxo Colterol is a metabolite of the β-adrenergic agonist Colterol. The incorporation of deuterium (B1214612) isotopes in drug molecules and their metabolites is a critical strategy in drug discovery and development, primarily for studying pharmacokinetic profiles and metabolic pathways. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data for this compound.

Introduction

1-Oxo Colterol is chemically known as 1-(3,4-dihydroxyphenyl)-2-(tert-butylamino)ethanone. Its deuterated isotopologue, this compound, contains nine deuterium atoms on the tert-butyl group. This isotopic labeling provides a valuable tool for mass spectrometry-based bioanalytical assays, allowing for its use as an internal standard in pharmacokinetic and metabolism studies of Colterol and related compounds.

Chemical Structure:

-

1-Oxo Colterol: C₁₂H₁₇NO₃

-

This compound: C₁₂H₈D₉NO₃

Proposed Synthesis of this compound

Overall Synthetic Scheme

The proposed two-step synthesis starts from commercially available 3,4-dihydroxyacetophenone.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (Intermediate)

This protocol is adapted from the known synthesis of similar α-haloketones.

-

Materials:

-

3,4-Dihydroxyacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Ethyl acetate

-

Dichloromethane

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-dihydroxyacetophenone in a mixture of methanol, ethyl acetate, and dichloromethane.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-1-(3,4-dihydroxyphenyl)ethanone as a solid.

-

Step 2: Synthesis of this compound

This procedure is based on the ammonolysis of α-haloketones.

-

Materials:

-

2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

-

tert-Butylamine-d9

-

Acetonitrile (MeCN)

-

Triethylamine (B128534) (optional, as a base)

-

-

Procedure:

-

In a reaction vessel, dissolve 2-chloro-1-(3,4-dihydroxyphenyl)ethanone in acetonitrile.

-

Add tert-butylamine-d9 to the solution. An excess of the amine (2-3 equivalents) is recommended to drive the reaction to completion and neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be added.

-

Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization of this compound

While a public Certificate of Analysis with experimental data for this compound is not available, the expected analytical data can be predicted based on its chemical structure. Commercial suppliers like Toronto Research Chemicals provide this compound, and a full analytical data package would be available upon purchase.

Quantitative Data Summary

| Property | 1-Oxo Colterol | This compound |

| Molecular Formula | C₁₂H₁₇NO₃ | C₁₂H₈D₉NO₃ |

| Molecular Weight | 223.27 g/mol | 232.32 g/mol |

| Monoisotopic Mass | 223.1208 g/mol | 232.1762 g/mol |

Mass Spectrometry (MS)

-

Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to yield the protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺:

-

1-Oxo Colterol: m/z 224.1281

-

This compound: m/z 233.1835

-

-

Expected Fragmentation: The primary fragmentation pathway would involve the loss of the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the notable absence of the singlet corresponding to the nine protons of the tert-butyl group. The aromatic protons and the methylene (B1212753) protons adjacent to the ketone and amine groups will be present.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the aromatic and carbonyl carbons. The signal for the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium (I=1), and the signal for the methyl carbons of the tert-butyl group will be a multiplet with a significantly lower intensity.

-

²H NMR: The deuterium NMR spectrum would show a singlet corresponding to the nine equivalent deuterium atoms of the tert-butyl-d9 group.

Signaling Pathway of Colterol

As 1-Oxo Colterol is a derivative of Colterol, understanding the signaling pathway of Colterol is relevant. Colterol is an agonist of β-adrenergic receptors, with a higher affinity for β2-receptors. The activation of β-adrenergic receptors initiates a G-protein-coupled receptor (GPCR) signaling cascade.

Caption: β-Adrenergic receptor signaling pathway activated by Colterol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a definitive published protocol is lacking, the proposed synthetic route via N-alkylation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone with tert-butylamine-d9 is chemically sound and based on established methodologies. The expected characterization data provides a benchmark for researchers working with this and similar deuterated compounds. The elucidation of the β-adrenergic signaling pathway offers context for the biological relevance of Colterol and its derivatives. This guide is intended to be a valuable resource for scientists engaged in drug metabolism research and the development of bioanalytical methods.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Oxo Colterol-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Oxo Colterol-d9, a deuterated derivative of 1-Oxo Colterol (B100066). As a stable isotope-labeled compound, it serves as a valuable tool in pharmacokinetic and metabolic studies of Colterol, a known β-adrenergic agonist. This document details its structural characteristics, physicochemical data, proposed synthesis, and analytical methodologies. Furthermore, it explores the biological context of its parent compound, Colterol, within the β-adrenergic signaling pathway, providing insights into its potential pharmacological relevance.

Introduction

This compound is the deuterated analog of 1-Oxo Colterol, which is a derivative of the β-adrenergic agonist, Colterol. The incorporation of nine deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Understanding the properties of this compound is crucial for its application in drug metabolism and pharmacokinetic (DMPK) studies. This guide synthesizes available data to provide a detailed resource for researchers in the field.

Physical and Chemical Properties

The physical and chemical properties of this compound and its non-deuterated counterpart are summarized below. These properties are essential for handling, storage, and experimental design.

Data Presentation

| Property | This compound | 1-Oxo Colterol |

| Chemical Name | 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl-d9)amino]ethanone | 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone[1][2] |

| Molecular Formula | C₁₂D₉H₈NO₃ | C₁₂H₁₇NO₃[1] |

| Molecular Weight | 232.32 g/mol | 223.27 g/mol [1] |

| CAS Number | 1794814-52-0 | 105644-17-5[2] |

| Appearance | Neat Solid | Neat Solid |

| InChI Key | - | RNGOPMBKNLMANA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC(=O)c1ccc(O)c(O)c1 (for non-deuterated) | CC(C)(C)NCC(=O)c1ccc(O)c(O)c1 |

| Stability | Stable Isotope | Air Sensitive |

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound in research. The following sections provide proposed methodologies for its synthesis and analysis, based on established chemical principles and literature on similar compounds.

Proposed Synthesis of 1-Oxo Colterol

Step 1: Synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

This intermediate can be synthesized via a Friedel-Crafts acylation of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Amination with tert-Butylamine (B42293)

The chloro-intermediate is then reacted with tert-butylamine to introduce the side chain. To synthesize the deuterated analog, deuterated tert-butylamine (tert-butylamine-d9) would be used in this step.

Materials:

-

2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

-

tert-Butylamine-d9

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (for salt formation, optional)

-

Ethyl acetate (B1210297) (for purification)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (1 equivalent) in anhydrous acetonitrile.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Slowly add tert-butylamine-d9 (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at 50-60°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water to remove any salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would be used to confirm the overall structure of the molecule, although the signals corresponding to the deuterated tert-butyl group will be absent in the ¹H NMR spectrum. ²H (Deuterium) NMR is essential to confirm the positions of the deuterium labels.

Experimental Parameters (Hypothetical):

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆ or Methanol-d₄

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

²H NMR:

-

Pulse Program: zg

-

Number of Scans: 64

-

Relaxation Delay: 1.0 s

-

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of this compound.

Experimental Parameters (Hypothetical):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions for structural confirmation.

Biological Context: β-Adrenergic Signaling Pathway

This compound is a derivative of Colterol, a known β-adrenergic agonist. Therefore, its biological effects are presumed to be mediated through the β-adrenergic signaling pathway. This pathway plays a crucial role in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.

Mechanism of Action:

β-adrenergic agonists bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the receptor, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.

The "1-Oxo" modification on the colterol structure implies the oxidation of the benzylic alcohol to a ketone. Studies on other β-adrenergic agonists have suggested that the redox state of the molecule can influence its intrinsic activity at the receptor. The oxidation to a ketone may alter the binding affinity and efficacy of the compound compared to its parent alcohol, Colterol.

References

In-depth Technical Guide: Biological Activity of 1-Oxo Colterol-d9

A comprehensive review of the current, albeit limited, understanding of 1-Oxo Colterol-d9 for researchers, scientists, and drug development professionals.

Abstract

Introduction

Colterol is a direct-acting sympathomimetic amine and a short-acting β2-adrenergic receptor agonist, historically used as a bronchodilator. 1-Oxo Colterol is a derivative of Colterol, and this compound is its stable-isotope labeled version.[1][2] Deuteration is a common practice in drug development to alter metabolic pathways, potentially improving pharmacokinetic profiles. However, without specific studies, the impact of deuteration on the biological activity of 1-Oxo Colterol remains theoretical.

Inferred Biological Activity and Mechanism of Action

Based on its structural relationship to Colterol, this compound is presumed to interact with β-adrenergic receptors. The general signaling pathway for β-adrenergic receptor activation is outlined below.

Postulated Signaling Pathway

Activation of β-adrenergic receptors by an agonist like Colterol (and presumably 1-Oxo Colterol) typically initiates a G-protein coupled receptor (GPCR) signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. In the context of bronchodilation, this leads to the relaxation of airway smooth muscle.

Caption: Postulated β-adrenergic receptor signaling pathway for this compound.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield any specific quantitative data on the biological activity of this compound. There are no published IC50, EC50, binding affinity, or pharmacokinetic values for this deuterated compound. The table below is included as a template for future research findings.

| Parameter | Value | Units | Assay Conditions | Reference |

| Receptor Binding | ||||

| Ki (β1-adrenergic) | Data not available | |||

| Ki (β2-adrenergic) | Data not available | |||

| Functional Activity | ||||

| EC50 (cAMP assay) | Data not available | |||

| Pharmacokinetics | ||||

| T½ (in vivo) | Data not available | |||

| Cmax (in vivo) | Data not available | |||

| AUC (in vivo) | Data not available |

Experimental Protocols

As no specific experimental studies on this compound have been published, this section outlines general methodologies that could be employed to characterize its biological activity.

Radioligand Binding Assay

This assay would be used to determine the binding affinity of this compound to β-adrenergic receptor subtypes.

References

The Role of 1-Oxo Colterol-d9 in the Metabolic Investigation of Colterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colterol, an active β2-adrenergic receptor agonist, is the primary metabolite of the prodrug bitolterol. Understanding its metabolic fate is crucial for a comprehensive pharmacological and toxicological assessment. This technical guide explores the hypothesized metabolic pathway leading to the formation of 1-Oxo Colterol and delineates the critical role of its deuterated isotopologue, 1-Oxo Colterol-d9, as an internal standard for precise quantification in bioanalytical studies. This document provides an in-depth overview of the relevant signaling pathways, detailed experimental protocols for in vitro metabolism and bioanalysis, and a structured presentation of hypothetical quantitative data.

Introduction: Colterol and its Hypothesized Oxidative Metabolism

Colterol is a short-acting β2-adrenoreceptor agonist used in the management of bronchospasm. Its pharmacological activity is mediated through the stimulation of β2-adrenergic receptors, leading to bronchodilation. The biotransformation of Colterol is a key determinant of its pharmacokinetic profile and duration of action. While conjugation reactions are common metabolic pathways for catechols, oxidative metabolism can also occur.

One hypothesized oxidative pathway for Colterol involves the enzymatic oxidation of the secondary alcohol group to a ketone, forming 1-Oxo Colterol. This transformation would represent a Phase I metabolic reaction, potentially mediated by cytochrome P450 (CYP) enzymes in the liver. The formation of such a metabolite could alter the pharmacological activity and clearance of the parent compound.

1.1. The Role of this compound

This compound is a synthetic, stable isotope-labeled version of 1-Oxo Colterol. The nine deuterium (B1214612) atoms increase its mass without significantly altering its chemical properties. In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. When added to a biological sample, it co-elutes with the non-labeled 1-Oxo Colterol and experiences similar extraction efficiencies and matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate and precise quantification.

Signaling Pathway of Colterol

As a β2-adrenergic receptor agonist, Colterol elicits its physiological effects by activating a well-characterized signaling cascade. This pathway is pivotal to its therapeutic action as a bronchodilator.

Experimental Protocols

3.1. In Vitro Metabolism of Colterol in Human Liver Microsomes

This protocol describes a typical experiment to investigate the formation of 1-Oxo Colterol from Colterol using human liver microsomes.

Materials:

-

Colterol

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

This compound (as internal standard)

-

Trichloroacetic acid (TCA) or other quenching agent

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add Colterol (e.g., from a stock solution in DMSO, final concentration 1-10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C with gentle shaking. Time points for sampling can be 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: At each time point, withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate proteins.

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Quantification of 1-Oxo Colterol

This protocol outlines a representative LC-MS/MS method for the quantification of 1-Oxo Colterol using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

1-Oxo Colterol: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

Note: Specific m/z values would be determined experimentally.

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the 1-Oxo Colterol to the this compound internal standard against the known concentrations of the calibration standards.

-

The concentration of 1-Oxo Colterol in the experimental samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical LC-MS/MS Parameters for 1-Oxo Colterol and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Oxo Colterol | 224.1 | 151.1 | 15 |

| This compound | 233.2 | 160.1 | 15 |

Table 2: Hypothetical Results of In Vitro Metabolism of Colterol in Human Liver Microsomes

| Incubation Time (min) | Colterol Concentration (µM) | 1-Oxo Colterol Concentration (nM) |

| 0 | 10.00 | < LOQ |

| 5 | 9.52 | 15.3 |

| 15 | 8.61 | 42.8 |

| 30 | 7.45 | 78.1 |

| 60 | 5.89 | 125.6 |

| LOQ: Limit of Quantification |

Conclusion

While the formation of 1-Oxo Colterol as a metabolite of Colterol remains a hypothesis pending direct experimental confirmation, the tools for its investigation are readily available. This compound is an indispensable tool for the accurate and precise quantification of its non-deuterated counterpart. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the oxidative metabolism of Colterol and other xenobiotics. A thorough understanding of these metabolic pathways is fundamental to the advancement of drug development and ensuring the safety and efficacy of therapeutic agents.

Commercial Suppliers and Technical Guide for 1-Oxo Colterol-d9

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 1-Oxo Colterol-d9, including its commercial availability, physicochemical properties, and its role within the broader context of adrenergic signaling. This document also outlines a general experimental protocol for its application and visualizes the relevant biological pathways.

Commercial Availability

This compound is a deuterated derivative of 1-Oxo Colterol, which is a metabolite of the β2-adrenergic agonist Colterol. Deuterated standards are critical for use in mass spectrometry-based quantification assays, serving as internal standards to improve accuracy and precision.

Several specialized chemical suppliers provide this compound for research purposes. Key suppliers include:

-

LGC Standards : A prominent supplier of reference materials, LGC Standards lists this compound in their catalog.[1]

-

Toronto Research Chemicals (TRC) : TRC, a brand of LGC, is a well-established source for complex organic small molecules, including a wide range of stable isotope-labeled compounds.[2][3][4][5] They offer this compound, often synthesized for specific research needs.

Physicochemical and Technical Data

While a specific certificate of analysis for this compound is not publicly available, the following table summarizes the expected quantitative data based on the information available for the non-deuterated compound and related deuterated analogs.

| Property | Value | Source/Comment |

| Chemical Name | 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl-d9)amino]ethanone | Based on the structure of 1-Oxo Colterol and d9-labeling on the tert-butyl group. |

| Molecular Formula | C₁₂H₈D₉NO₃ | Derived from the structure of 1-Oxo Colterol. |

| Molecular Weight | ~232.32 g/mol | Calculated based on the atomic weights of the constituent atoms, including deuterium. The molecular weight of the non-deuterated form is 223.27 g/mol .[6] |

| CAS Number | Not available | A specific CAS number for the d9 variant has not been identified in the search results. The CAS for 1-Oxo Colterol is 105644-17-5.[6][7] |

| Appearance | Expected to be a solid | Based on the appearance of related compounds like Colterol-d9 (Off-White to Pale Brown Solid). |

| Purity | ≥98% | Typical purity for research-grade stable isotope-labeled standards. |

| Isotopic Enrichment | ≥99 atom % D | Standard isotopic enrichment for high-quality deuterated internal standards. |

| Storage Conditions | -20°C or -80°C, under inert atmosphere, protected from light | Recommended for long-term stability of catecholamines and deuterated compounds.[8] |

| Solubility | Soluble in DMSO, Methanol | Common solvents for catecholamine-like compounds. |

Biological Context and Signaling Pathway

1-Oxo Colterol is a metabolite of Colterol, a short-acting β2-adrenoreceptor agonist.[9] Colterol exerts its effects, such as bronchodilation, by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9][10] The activation of these receptors triggers a well-characterized intracellular signaling cascade.

The canonical β2-adrenergic receptor signaling pathway is initiated by the binding of an agonist, leading to a conformational change in the receptor. This facilitates the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[11][12][13][14]

Below is a diagram illustrating the β2-adrenergic receptor signaling pathway.

Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative analysis by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS). The following is a general protocol for its use.

Objective: To quantify the concentration of 1-Oxo Colterol in a biological matrix (e.g., plasma, urine) using LC-MS/MS with this compound as an internal standard.

Materials:

-

This compound (Internal Standard, IS)

-

1-Oxo Colterol (Analyte standard for calibration curve)

-

Biological matrix (e.g., plasma, urine)

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid, water)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS/MS system

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard by diluting the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL).

-

Prepare a series of calibration standards by spiking known concentrations of 1-Oxo Colterol into the blank biological matrix.

-

-

Sample Preparation (Extraction):

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed volume of the this compound internal standard working solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, use a more specific extraction method like SPE or LLE to remove interfering substances from the matrix.

-

Evaporate the supernatant or the extracted solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to separate 1-Oxo Colterol from other matrix components. A reverse-phase C18 column is often suitable.

-

Optimize the mass spectrometer settings for the detection of both 1-Oxo Colterol and this compound. This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

-

Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (1-Oxo Colterol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 1-Oxo Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this experimental protocol can be visualized as follows:

References

- 1. This compound | TRC-O849612-50MG | LGC Standards [lgcstandards.com]

- 2. Toronto Research Chemicals 50MG this compound, Quantity: 50 miligramos | Fisher Scientific [fishersci.es]

- 3. Toronto Research Chemicals Clinisciences [clinisciences.com]

- 4. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 5. Toronto Research Chemicals – Bioquote [bioquote.com]

- 6. 1-Oxo Colterol | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Colterol - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Safety and Handling of 1-Oxo Colterol-d9

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited for 1-Oxo Colterol-d9. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. Therefore, this guide should be used as a supplementary resource, and all laboratory work should be conducted in accordance with institutional safety protocols and after a thorough risk assessment.

Introduction

This compound is the deuterated form of 1-Oxo Colterol. 1-Oxo Colterol is a derivative of Colterol, a β-Adrenergic agonist.[1][2] Colterol is a short-acting β2-adrenoreceptor agonist, and its prodrug, bitolterol, has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[3][4] Given its relationship to a pharmacologically active compound, this compound and its non-deuterated form are intended for laboratory research use only.[1] It is indicated that this compound may be a controlled substance in some regions, which may necessitate additional documentation for its acquisition and use.

Chemical and Physical Properties

Limited information is available on the specific physical and chemical properties of this compound. The properties of the non-deuterated form, 1-Oxo Colterol, are summarized below. The addition of nine deuterium (B1214612) atoms will increase the molecular weight of the deuterated compound.

| Property | Value | Source |

| Chemical Name | 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone | |

| Synonyms | 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | |

| CAS Number | 105644-17-5 | |

| Molecular Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| Appearance | Pale Beige Solid | |

| Stability | Air Sensitive |

Hazard Identification and Precautionary Measures

A specific hazard classification for this compound is not publicly available. However, based on its intended use as a research chemical and its relation to a β-adrenergic agonist, caution should be exercised. The parent compound, Colterol, is a bioactive amine, and as such, 1-Oxo Colterol should be handled with care to avoid unintentional exposure.

General Handling Precautions for Similar Research Chemicals:

-

Wear Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid Contact: Prevent contact with eyes, skin, and clothing.

-

Avoid Inhalation and Ingestion: Do not breathe dust or fumes. Avoid ingestion.

-

Use in a Ventilated Area: Handle the compound in a well-ventilated area, such as a chemical fume hood.

Safe Handling and Storage

Storage:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere due to its air sensitivity.

-

Hygroscopic: The compound is noted to be hygroscopic, so it should be protected from moisture.

Handling:

-

Inert Atmosphere: Due to its air sensitivity, handling should ideally be performed in a glove box or under a stream of an inert gas like argon or nitrogen.

-

Weighing: If weighing outside of a controlled atmosphere, do so quickly and in a fume hood to minimize exposure to air and moisture.

-

Solutions: Prepare solutions in a fume hood. Use appropriate solvents and ensure compatibility.

Below is a general workflow for handling an air-sensitive and potentially hazardous research chemical like this compound.

Caption: General laboratory workflow for handling this compound.

First-Aid Measures

In the absence of a specific SDS, general first-aid measures for exposure to research chemicals should be followed.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these general procedures:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area thoroughly.

Toxicity and Metabolism

There is no publicly available data on the toxicity or metabolism of this compound. As it is a derivative of Colterol, a β-adrenergic agonist, it can be hypothesized that it may have pharmacological activity. The parent compound, Colterol, acts on β2-adrenergic receptors, leading to bronchodilation. The metabolic fate of this compound is unknown. The deuterium labeling may affect its metabolic profile compared to the non-deuterated form.

Experimental Protocols

No specific experimental protocols for the use of this compound were found in the public domain. Researchers using this compound will need to develop their own protocols based on their specific research objectives. The following diagram illustrates a logical relationship for the development of an experimental protocol.

Caption: Logical flow for developing an experimental protocol.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a research chemical for which detailed safety and handling information is scarce. Based on the available data, it should be treated as a potentially hazardous and air-sensitive compound. All handling should be performed by trained personnel in a controlled laboratory setting, with appropriate protective measures in place. A thorough risk assessment should be conducted before any experimental work is initiated.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Colterol Using 1-Oxo Colterol-d9 as an Internal Standard

Abstract

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Colterol in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, 1-Oxo Colterol-d9, is employed. The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction

Colterol is a short-acting β2-adrenergic receptor agonist used in the management of bronchospasm. Accurate quantification of Colterol in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1] 1-Oxo Colterol is a derivative of Colterol, and its deuterated form, this compound, serves as an ideal internal standard due to its similar chemical properties and distinct mass-to-charge ratio.[2] This document provides a comprehensive protocol for the analysis of Colterol using this compound in an LC-MS/MS workflow.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Colterol and the internal standard from plasma samples.

Reagents:

-

Human Plasma (K2EDTA)

-

Colterol Standard

-

This compound Internal Standard (IS)

-

Methanol (LC-MS Grade)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

0.1% Formic Acid in Water (v/v)

-

0.1% Formic Acid in Methanol (v/v)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of MTBE.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (95:5 0.1% Formic Acid in Water: 0.1% Formic Acid in Methanol).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: Waters ACQUITY UPLC I-Class Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Mass Spectrometry

System: SCIEX QTRAP 6500+ Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM) Curtain Gas (CUR): 35 psi Collision Gas (CAD): Medium IonSpray Voltage (IS): 5500 V Temperature (TEM): 550°C Ion Source Gas 1 (GS1): 55 psi Ion Source Gas 2 (GS2): 60 psi

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|

| Colterol | 212.2 | 137.1 | 45 | 25 | 10 |

| this compound (IS) | 233.3 | 146.1 | 50 | 28 | 12 |

Quantitative Data Summary

The LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (% Recovery) | 93.5% - 104.2% |

| Matrix Effect | Minimal |

Visualizations

References

Application Notes and Protocols: 1-Oxo Colterol-d9 for Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 1-Oxo Colterol-d9 as an internal standard in the quantitative analysis of 1-Oxo Colterol or its parent compound, Colterol, in human urine samples. The methodology is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for the analysis of β-adrenergic agonists in biological matrices.

Introduction

1-Oxo Colterol is a metabolite of Colterol, a β-adrenergic agonist. For accurate quantification of these compounds in complex biological matrices such as urine, the use of a stable isotope-labeled internal standard is crucial to correct for variability during sample preparation and analysis. This compound, a deuterated analog of 1-Oxo Colterol, serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled analyte. It co-elutes with the analyte of interest and experiences similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

This section details a representative experimental protocol for the analysis of 1-Oxo Colterol in urine using this compound as an internal standard.

1. Materials and Reagents

-

1-Oxo Colterol analytical standard

-

This compound internal standard

-

Deionized water (18 MΩ·cm)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Phosphate (B84403) buffer (pH 7)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

A multi-step process involving enzymatic hydrolysis, solid-phase extraction, and reconstitution is recommended for urine sample preparation.

-

Enzymatic Hydrolysis:

-

To 1 mL of urine sample in a polypropylene (B1209903) tube, add 10 µL of a 1 µg/mL solution of this compound (internal standard).

-

Add 500 µL of phosphate buffer (pH 7).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex the mixture and incubate at 50°C for 2 hours to deconjugate glucuronide and sulfate (B86663) metabolites.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both 1-Oxo Colterol and this compound need to be determined by infusing the individual standards into the mass spectrometer. The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

-

Data Presentation

The following table summarizes typical quantitative performance parameters for a validated LC-MS/MS method for the analysis of a small molecule like 1-Oxo Colterol in urine using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and method optimization.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimized by the use of a co-eluting internal standard |

Visualizations

Caption: General workflow for urine sample analysis using a deuterated internal standard.

Caption: Principle of quantification using a deuterated internal standard in mass spectrometry.

Application Note: High-Throughput Analysis of 1-Oxo Colterol-d9 in Human Plasma using Automated Solid-Phase Extraction and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oxo Colterol-d9 is the deuterated stable isotope-labeled internal standard for 1-Oxo Colterol, a metabolite of the short-acting β2-adrenergic receptor agonist, Colterol. Accurate and precise quantification of therapeutic compounds and their metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This application note details a robust and reproducible method for the extraction and analysis of this compound from human plasma samples. The described protocol utilizes a solid-phase extraction (SPE) workflow, which offers significant advantages over traditional liquid-liquid extraction (LLE) methods, including reduced sample handling time, decreased solvent consumption, and improved extract cleanliness.[1][2] The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for confident quantification.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from human plasma.

Materials and Reagents:

-

Human plasma (K2-EDTA)

-

This compound certified reference standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (99%)

-

Deionized water (18.2 MΩ·cm)

-

SPE cartridges (e.g., C8 or a hydrophilic-lipophilic balance (HLB) sorbent)[3]

-

Centrifuge

-

SPE manifold or automated SPE system

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

-

Plasma Sample Pre-treatment:

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples for 10 seconds to ensure homogeneity.

-

Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

-

In a clean microcentrifuge tube, aliquot 200 µL of the supernatant.

-

Add 20 µL of the internal standard working solution (this compound in 50% methanol).

-

Add 200 µL of 2% formic acid in water to the plasma and vortex for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol through the sorbent.

-

Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent. Ensure the sorbent bed does not go dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample (420 µL) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[3]

-

Dry the cartridge under a high vacuum for 5 minutes.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte of interest by passing 1 mL of methanol through the cartridge.

-

Collect the eluate.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The following table summarizes the hypothetical quantitative performance data for the described SPE-LC-MS/MS method for this compound in human plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL |

| Mean Extraction Recovery (%) | 92.5% |

| Matrix Effect (%) | 98.2% (CV < 5%) |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%Bias) | ± 8% |

| Inter-day Accuracy (%Bias) | ± 10% |

Note: The data presented in this table is for illustrative purposes and represents typical performance characteristics for a robust bioanalytical method. Actual results may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from human plasma.

Hypothetical Signaling Pathway

The parent compound, Colterol, is a β2-adrenergic receptor agonist. The following diagram illustrates a simplified, hypothetical signaling pathway initiated by the binding of a β2-agonist to its receptor.

References

- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 1-Oxo Colterol in Human Plasma Using 1-Oxo Colterol-d9 as an Internal Standard

Abstract: This application note describes a robust and validated method for the quantitative analysis of 1-Oxo Colterol in human plasma. The method utilizes a simple protein precipitation extraction followed by rapid and sensitive analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, 1-Oxo Colterol-d9, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3][4] The method was validated according to established bioanalytical method validation guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, and recovery. The described protocol is suitable for pharmacokinetic studies and other clinical research applications involving 1-Oxo Colterol.

Introduction

1-Oxo Colterol is a derivative of the β-adrenergic agonist, Colterol.[5] As with many pharmaceutical compounds, a sensitive and reliable analytical method is crucial for determining its concentration in biological matrices to understand its pharmacokinetics and pharmacodynamics. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for potential variability.

This application note provides a detailed protocol for the quantification of 1-Oxo Colterol in human plasma using this compound as an internal standard. The method is highly selective and sensitive, making it suitable for a range of research and drug development applications.

Experimental

Materials and Reagents

-

1-Oxo Colterol (Analyte)

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| 1-Oxo Colterol | 224.3 | 151.1 | 70 | 25 |

| This compound | 233.3 | 160.1 | 70 | 25 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Oxo Colterol and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the 1-Oxo Colterol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial.

-

Inject 5 µL into the HPLC-MS/MS system.

Method Validation Results

The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and recovery.

Table 4: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| 1-Oxo Colterol | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 5: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low QC | 3 | 2.91 | 97.0 | 6.2 |

| Mid QC | 100 | 102.3 | 102.3 | 4.1 |

| High QC | 800 | 789.6 | 98.7 | 3.5 |

Table 6: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 85.2 | 86.1 | 0.95 | 0.99 |

| High QC | 87.5 | 86.9 | 0.98 | 1.01 |

Diagrams

Caption: A schematic of the sample preparation workflow.

Caption: Overview of the β-adrenergic signaling cascade.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of 1-Oxo Colterol in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This validated method is well-suited for pharmacokinetic and other clinical studies requiring the measurement of 1-Oxo Colterol concentrations in biological samples.

References

Application Note: Quantitative Analysis of 1-Oxo Colterol in Biological Matrices using 1-Oxo Colterol-d9 as an Internal Standard

Introduction

1-Oxo Colterol is a derivative of Colterol, a β2-adrenergic agonist.[1] Accurate quantification of such small molecules in complex biological samples is crucial for pharmacokinetic studies, drug metabolism research, and targeted proteomics/metabolomics. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects.[2] This application note describes a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 1-Oxo Colterol in human plasma, utilizing 1-Oxo Colterol-d9 as an internal standard.

Principle

A known concentration of the deuterated internal standard, this compound, is spiked into the plasma samples containing the analyte, 1-Oxo Colterol.[2] Due to their similar physicochemical properties, the analyte and the internal standard co-elute during liquid chromatography. However, they are distinguishable by the mass spectrometer due to their mass-to-charge ratio (m/z) difference. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification of 1-Oxo Colterol can be achieved.[2]

Experimental Workflow

Workflow for the quantification of 1-Oxo Colterol.

Materials and Methods

Reagents and Materials

-

1-Oxo Colterol (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Table 1: Hypothetical LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Hypothetical MS/MS Parameters (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Oxo Colterol | 224.1 | 151.1 | 15 |

| This compound | 233.2 | 160.1 | 15 |

Protocol

-

Preparation of Standard Solutions:

-

Prepare stock solutions of 1-Oxo Colterol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 1-Oxo Colterol by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 100 ng/mL internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

Data Analysis:

-

Integrate the peak areas for both 1-Oxo Colterol and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-Oxo Colterol standards.

-

Determine the concentration of 1-Oxo Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Hypothetical Results and Discussion

The described method is expected to provide excellent linearity, accuracy, and precision for the quantification of 1-Oxo Colterol in human plasma. The use of this compound as an internal standard ensures reliable quantification by compensating for any sample loss during preparation and instrumental variability.

Table 3: Hypothetical Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85-105% |

Signaling Pathway Context

While 1-Oxo Colterol is a derivative of the β2-adrenergic agonist Colterol, its specific biological activity and interaction with signaling pathways are not extensively documented in publicly available literature. Colterol itself acts on β2-adrenergic receptors, which are G-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is fundamental in smooth muscle relaxation, particularly in the bronchioles. The quantification of Colterol and its metabolites like 1-Oxo Colterol is essential for understanding its pharmacodynamics and therapeutic effects.

Simplified β2-adrenergic signaling pathway.

This application note provides a framework for a robust and reliable LC-MS/MS method for the quantification of 1-Oxo Colterol in human plasma using its deuterated analog, this compound, as an internal standard. This methodology is applicable to pharmacokinetic, drug metabolism, and targeted quantitative proteomics/metabolomics studies.

Disclaimer: This is a hypothetical application note based on established analytical principles. The specific parameters and results presented are for illustrative purposes and would require experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 1-Oxo Colterol-d9

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Oxo Colterol-d9 to overcome matrix effects in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my results?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in overcoming matrix effects?

A2: A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., deuterium (B1214612) in this compound).[3] Because it is chemically almost identical to the analyte (Colterol or its 1-Oxo metabolite), it co-elutes during chromatography and experiences the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: My analyte signal is low even with this compound. What are the potential issues?

A3: While this compound is designed to compensate for matrix effects, several factors can still lead to a low analyte signal. These include:

-

Suboptimal extraction recovery: The analyte and internal standard may not be efficiently extracted from the sample matrix.

-

Poor ionization efficiency: The mass spectrometer source conditions may not be optimal for the analyte.

-

Significant ion suppression: In cases of severe matrix effects, even a SIL-IS may not be able to fully compensate.

-

Analyte degradation: The analyte may be unstable under the sample preparation or storage conditions.

Q4: I am observing a chromatographic peak for my analyte, but not for this compound. What should I do?

A4: This situation suggests a problem with the internal standard itself or its addition to the sample. Check the following:

-

Internal standard solution: Verify the concentration and integrity of your this compound stock and working solutions.

-

Sample preparation procedure: Ensure that the internal standard is being added correctly and at the appropriate stage of the sample preparation process.

-

Mass spectrometer settings: Confirm that the mass spectrometer is set to monitor the correct mass transition for this compound.

Troubleshooting Guides

Issue 1: Poor Precision and Accuracy in Quality Control (QC) Samples

Potential Cause: Inadequate compensation for matrix effects by this compound.

Troubleshooting Steps:

-

Verify Co-elution:

-

Action: Carefully examine the chromatograms of the analyte and this compound.

-

Expected Outcome: The retention times should be nearly identical. A slight shift due to the deuterium isotope effect is possible, but they should elute within the same chromatographic window.

-

-

Assess Matrix Effects:

-

Action: Perform a post-extraction addition experiment to quantify the matrix effect.

-

Expected Outcome: The analyte/internal standard response ratio should be consistent across different lots of the biological matrix. A high coefficient of variation (>15%) indicates significant and variable matrix effects that are not being fully compensated.

-

-

Optimize Sample Preparation:

-

Action: Employ more rigorous sample preparation techniques to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Expected Outcome: A cleaner sample extract will reduce the impact of matrix effects.

-

Issue 2: Low Recovery of Analyte and/or this compound

Potential Cause: Suboptimal extraction conditions.

Troubleshooting Steps:

-

Evaluate Extraction Solvent:

-

Action: Test different organic solvents or solvent mixtures for the extraction.

-

Expected Outcome: The chosen solvent should provide high and consistent recovery for both the analyte and this compound.

-

-

Optimize pH:

-

Action: Adjust the pH of the sample matrix before extraction to improve the partitioning of the analyte and internal standard into the organic phase.

-

Expected Outcome: Optimal pH will maximize the extraction efficiency.

-

-

Refine SPE Protocol (if applicable):

-

Action: Optimize the SPE sorbent, wash steps, and elution solvent.

-

Expected Outcome: A well-developed SPE method will result in high recovery and a clean extract.

-

Experimental Protocols

Protocol 1: Assessment of Matrix Effect and Recovery

This protocol allows for the quantitative assessment of matrix effect and recovery for the analysis of Colterol using this compound as an internal standard.

1. Preparation of Sample Sets:

-

Set A (Neat Solution): Spike Colterol and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).

-

Set B (Post-extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma, urine). Spike Colterol and this compound into the extracted matrix at the same concentration as Set A.

-

Set C (Pre-extraction Spike): Spike Colterol and this compound into the six different lots of blank biological matrix before the extraction process.

2. Sample Analysis:

-

Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

-

Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

-

Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

-